Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime
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Overview
Description
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes an acetaldehyde oxime group attached to a naphthofuran ring system, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime typically involves multiple steps. One common method starts with the reaction of 2-hydroxynaphthalene-1-carbaldehyde with hydroxylamine hydrochloride in the presence of fused sodium acetate to yield the corresponding oxime . This intermediate is then acetylated using acetic anhydride to form 2-acetyloxynaphthalene-1-carbonitrile . Subsequent reactions with various alkylating agents and ring closure reactions using sodium ethoxide solution lead to the formation of the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group or other oxidized forms.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group on the naphthofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The naphthofuran ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate: This compound shares the naphthofuran core structure and exhibits similar biological activities.
3-nitro-2-acetylnaphtho[2,1-b]furan: Another naphthofuran derivative with notable biological properties.
Uniqueness
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a compound of increasing interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an acetaldehyde moiety linked to an oxime functional group and a naphtho[2,1-b]furan structure. The synthesis of such compounds often involves multi-step reactions that include the formation of the naphtho[2,1-b]furan backbone followed by oxime formation. Recent methodologies emphasize environmentally friendly synthetic routes, including one-pot reactions and the use of green solvents .
Antimicrobial Properties
Research indicates that derivatives of naphthofurans exhibit significant antimicrobial activity. For instance, a study demonstrated that certain naphthofuran compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
Naphthofuran derivatives have been investigated for their anti-inflammatory effects. Compounds structurally related to this compound have shown promise in reducing inflammation in preclinical models. This is attributed to their ability to inhibit pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant potential of naphthofurans has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The presence of the naphthalene ring system is believed to contribute significantly to this activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several naphthofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an oxime functional group exhibited enhanced antimicrobial efficacy compared to their non-oxime counterparts.
Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Naphthofuran A | 32 | 64 |
This compound | 16 | 32 |
Study 2: Anti-inflammatory Activity
In a model of induced inflammation using lipopolysaccharide (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6 when administered at a dose of 10 mg/kg.
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(E)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2+ |
InChI Key |
ZKYMKCJDLKTSFD-APQPDGGLSA-N |
Isomeric SMILES |
C/C=N/OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Canonical SMILES |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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